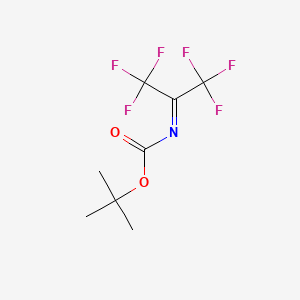

tert-Butyl (2,2,2-Trifluoro-1-trifluoromethyl-ethylidene)-carbamate

CAS No.: 52786-55-7

Cat. No.: VC3784953

Molecular Formula: C8H9F6NO2

Molecular Weight: 265.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52786-55-7 |

|---|---|

| Molecular Formula | C8H9F6NO2 |

| Molecular Weight | 265.15 g/mol |

| IUPAC Name | tert-butyl N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate |

| Standard InChI | InChI=1S/C8H9F6NO2/c1-6(2,3)17-5(16)15-4(7(9,10)11)8(12,13)14/h1-3H3 |

| Standard InChI Key | YAAGBEAAYGYUJE-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N=C(C(F)(F)F)C(F)(F)F |

| Canonical SMILES | CC(C)(C)OC(=O)N=C(C(F)(F)F)C(F)(F)F |

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, tert-butyl N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)carbamate, reflects its tert-butyl-protected carbamate group bonded to a hexafluoropropan-2-ylidene moiety. Key structural features include:

-

Trifluoromethyl groups: Two -CF₃ groups at positions 1 and 3 of the propan-2-ylidene backbone, conferring high electronegativity and lipophilicity.

-

Carbamate linkage: The -OC(=O)N- group, which is hydrolytically stable under physiological conditions, making it suitable for prodrug design.

-

Stereoelectronic effects: The electron-withdrawing nature of fluorine atoms stabilizes the carbamate’s hydrate form, influencing its reactivity and metabolic pathways .

The SMILES string CC(C)(C)OC(=O)N=C(C(F)(F)F)C(F)(F)F and InChIKey YAAGBEAAYGYUJE-UHFFFAOYSA-N provide unambiguous representations of its connectivity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉F₆NO₂ | , |

| Molecular Weight | 265.15 g/mol | , |

| Purity | 95% | |

| Storage Conditions | 2–8°C in a dry, sealed container | , |

Synthesis and Reactivity

Stability and Reactivity

-

Hydrate Stabilization: The geminal trifluoromethyl groups stabilize the hydrate form of the ketone, reducing susceptibility to reductive metabolism by carbonyl reductases (CBRs) .

-

Electrophilicity: The electron-withdrawing -CF₃ groups enhance the electrophilicity of the carbamate carbonyl, facilitating nucleophilic additions in synthetic applications .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound’s trifluoromethyl groups enable interactions with metalloenzymes, particularly histone deacetylases (HDACs). Key findings include:

-

HDAC Inhibition: Trifluoropyruvamides (TFPAs) inhibit HDACs via a four-membered gem-diol metallocycle, with IC₅₀ values as low as 54.39 μM .

-

Selectivity: The stabilized hydrate form minimizes off-target effects, making it a promising candidate for selective HDAC6 inhibitors .

Applications in Research and Industry

Pharmaceutical Intermediates

-

Prodrug Design: The tert-butyl carbamate group acts as a protective moiety, enhancing the bioavailability of active pharmaceutical ingredients (APIs).

-

Anticancer Agents: Fluorinated carbamates improve lipophilicity and target engagement in kinase and HDAC inhibitors .

Proteomics and Biochemical Tools

-

Protein Modification: Used in activity-based probes (ABPs) to label and study enzyme active sites, particularly in tyrosine phosphatases and HDACs .

-

Protective Groups: Stabilizes reactive intermediates during peptide synthesis, enabling selective deprotection under mild conditions.

Agrochemical Development

-

Herbicides and Fungicides: Fluorinated carbamates enhance agrochemical efficacy by resisting environmental degradation. For example, analogues show 80% fungicidal activity at low concentrations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume